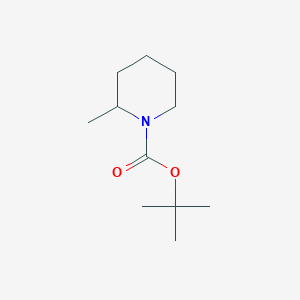

1-Boc-2-methylpiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-9-7-5-6-8-12(9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJKRRZIUOQEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404467 | |

| Record name | N-Boc-2-Methyl-Piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126503-04-6 | |

| Record name | N-Boc-2-Methyl-Piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-(+)-N-(Boc)-2-methylpiperidine physical properties

An In-depth Technical Guide on the Physical Properties of (S)-(+)-N-(Boc)-2-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (S)-(+)-N-(Boc)-2-methylpiperidine, a key chiral building block in modern organic and medicinal chemistry. This document includes a summary of its physical characteristics, detailed experimental protocols for their determination, and a representative synthetic workflow.

Core Physical Properties

(S)-(+)-N-(Boc)-2-methylpiperidine, also known as (S)-(+)-N-tert-butoxycarbonyl-2-methylpiperidine, is a colorless to pale yellow liquid at room temperature.[1] Its chemical structure features a piperidine ring with a methyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This chiral intermediate is widely utilized in the synthesis of complex pharmaceutical compounds and other biologically active molecules.[2][3]

Data Presentation

The quantitative physical properties of (S)-(+)-N-(Boc)-2-methylpiperidine are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Notes |

| Molecular Formula | C₁₁H₂₁NO₂ | |

| Molecular Weight | 199.29 g/mol | |

| CAS Number | 183903-99-3 | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 54-56 °C at 0.05 mmHg | |

| Density | 0.937 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.453 | |

| Specific Optical Rotation ([\alpha]²⁰/D) | +46° (c = 1 in chloroform) | |

| Melting Point | Not available; liquid at room temperature | |

| Solubility | Soluble in methanol and other common organic solvents | [4] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below. These protocols are generalized based on standard laboratory practices for similar N-Boc protected amine compounds.

Determination of Boiling Point Under Reduced Pressure

The boiling point of (S)-(+)-N-(Boc)-2-methylpiperidine is determined under vacuum to prevent decomposition at high temperatures.

Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus. Place a small sample of (S)-(+)-N-(Boc)-2-methylpiperidine in the distillation flask along with a magnetic stir bar.

-

Vacuum Application: Connect the apparatus to a vacuum pump equipped with a pressure gauge. Gradually reduce the pressure to the desired level (e.g., 0.05 mmHg).

-

Heating: Begin heating the distillation flask in a heating mantle while stirring the sample.

-

Observation: Carefully observe the temperature at which the liquid begins to boil and the condensate drips from the condenser. This temperature is recorded as the boiling point at the specified pressure.

Measurement of Specific Optical Rotation

The specific optical rotation is a critical parameter for confirming the enantiomeric purity of the compound.

Methodology:

-

Sample Preparation: Accurately weigh a sample of (S)-(+)-N-(Boc)-2-methylpiperidine and dissolve it in a precise volume of a suitable solvent (e.g., chloroform) to achieve a known concentration (c), typically expressed in g/mL.

-

Polarimeter Setup: Use a calibrated polarimeter. Fill the polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the prepared solution, ensuring no air bubbles are present.

-

Measurement: Place the sample cell in the polarimeter and measure the observed optical rotation (α) at a specific temperature (e.g., 20 °C) and wavelength (e.g., sodium D-line, 589 nm).[5][6]

-

Calculation: Calculate the specific rotation using the formula: [\alpha] = α / (l * c).[5]

Mandatory Visualizations

Synthesis of (S)-(+)-N-(Boc)-2-methylpiperidine

The following diagram illustrates a typical workflow for the synthesis of (S)-(+)-N-(Boc)-2-methylpiperidine from its corresponding amine precursor, (S)-(+)-2-methylpiperidine. This process involves the protection of the secondary amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

Caption: Synthetic workflow for N-Boc protection of (S)-(+)-2-methylpiperidine.

Representative Use in a Synthetic Pathway

(S)-(+)-N-(Boc)-2-methylpiperidine serves as a crucial chiral building block in multi-step organic syntheses. The following diagram outlines a logical workflow where it is utilized to introduce a chiral piperidine moiety into a target molecule, a common strategy in drug development.

Caption: General synthetic application of (S)-(+)-N-(Boc)-2-methylpiperidine.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-(+)-2-Methylpiperidine CAS#: 3197-42-0 [chemicalbook.com]

- 4. 169447-70-5 CAS MSDS ((S)-1-N-Boc-2-methylpiperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

An In-depth Technical Guide to (R)-(-)-N-(Boc)-2-methylpiperidine

This technical guide provides a comprehensive overview of (R)-(-)-N-(Boc)-2-methylpiperidine, a chiral heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The document details its chemical structure, physicochemical properties, a representative synthetic protocol, and its applications as a versatile building block in drug development.

Chemical Structure and Identifiers

(R)-(-)-N-(Boc)-2-methylpiperidine, systematically named tert-butyl (R)-2-methylpiperidine-1-carboxylate, is a derivative of piperidine. The structure features a piperidine ring with a methyl group at the 2-position, conferring chirality. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which enhances the compound's stability and modulates its reactivity, making it an essential intermediate in organic synthesis.[1] The Boc protecting group can be readily removed under mild acidic conditions, allowing for further functionalization of the amine.[2]

The IUPAC name for the core structure without the Boc group is 2-methylpiperidine.[3] The stereochemistry at the chiral center is designated as (R), and the negative sign (-) in the name indicates that it is levorotatory, meaning it rotates plane-polarized light to the left.

Table 1: Chemical Identifiers for the Related (S)-Enantiomer

| Identifier | Value |

| CAS Number | 183903-99-3 |

| Molecular Formula | C₁₁H₂₁NO₂ |

| Molecular Weight | 199.29 g/mol |

| IUPAC Name | tert-butyl (S)-2-methylpiperidine-1-carboxylate |

| SMILES String | C[C@H]1CCCCN1C(=O)OC(C)(C)C |

| InChI Key | DHJKRRZIUOQEFW-VIFPVBQESA-N |

| PubChem Substance ID | 24874127 |

Note: Data presented is for the (S)-(+)-enantiomer as it is more commonly cited in commercial databases. The (R)-(-)-enantiomer will share these identifiers except for the stereochemical descriptors in the name, SMILES, and InChI key, and will have the opposite sign of optical rotation.

Physicochemical Properties

The physical and chemical properties of N-Boc-2-methylpiperidine make it a versatile reagent in a variety of reaction conditions. It is typically a colorless to pale yellow liquid.[1]

Table 2: Physicochemical Data for (S)-(+)-N-(Boc)-2-methylpiperidine

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1] |

| Purity | ≥ 97.5 % (GC)[1] |

| Density | 0.937 g/mL at 25 °C |

| Boiling Point | 54-56 °C at 0.05 mmHg[1] |

| Refractive Index (n20/D) | 1.453 |

| Optical Rotation ([α]20/D) | +46° (c = 1 in Chloroform) |

| Flash Point | 101.7 °C (215.1 °F) - closed cup |

Note: The (R)-(-)-enantiomer is expected to have an optical rotation of approximately -46° under the same conditions.

Synthesis and Characterization

The synthesis of enantiomerically pure substituted piperidines is a key challenge in organic chemistry. Methods often involve the hydrogenation of substituted pyridines or the diastereoselective functionalization of piperidine precursors.[4]

A common strategy to access chiral piperidines like (R)-(-)-N-Boc-2-methylpiperidine involves the asymmetric hydrogenation of a suitable pyridine precursor, followed by N-protection.

1. Asymmetric Hydrogenation of 2-Methylpyridine:

-

A solution of 2-methylpyridine in a suitable solvent (e.g., methanol) is placed in a high-pressure reactor.

-

A chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand, is added.

-

The reactor is purged and pressurized with hydrogen gas (H₂).

-

The reaction is stirred at a specific temperature and pressure until the consumption of hydrogen ceases.

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield (R)-2-methylpiperidine. The enantiomeric excess is determined by chiral chromatography.

2. N-Boc Protection:

-

The crude (R)-2-methylpiperidine is dissolved in a solvent like dichloromethane (CH₂Cl₂).

-

A base, such as triethylamine (Et₃N), is added to the solution.

-

Di-tert-butyl dicarbonate ((Boc)₂O) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature until the starting material is fully consumed, as monitored by Thin Layer Chromatography (TLC).

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.

-

The resulting crude product, (R)-(-)-N-(Boc)-2-methylpiperidine, is purified by flash column chromatography on silica gel.

Characterization: The structure and purity of the final product are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, while its enantiomeric purity is verified using chiral HPLC.

Applications in Drug Development

Piperidine and its derivatives are among the most important heterocyclic scaffolds in modern drug discovery, present in numerous approved pharmaceuticals.[5] The introduction of a methyl group at the 2-position creates a chiral center, which can be crucial for achieving selectivity and potency in drug candidates by providing a three-dimensional structure that can be optimized for target binding.[4]

(R)-(-)-N-(Boc)-2-methylpiperidine serves as a key chiral building block in the synthesis of complex, biologically active molecules. [1] Its utility stems from the defined stereochemistry and the presence of the versatile Boc-protecting group.

-

Scaffold for Biologically Active Molecules: It is used as a starting material to construct more complex molecules targeting various biological pathways.[1] The piperidine ring can be further functionalized at different positions to explore the chemical space around a pharmacophore.

-

Chiral Auxiliary: Its defined stereochemistry can be used to direct the stereochemical outcome of subsequent reactions, a critical aspect of asymmetric synthesis for producing enantiomerically pure drugs.[1]

-

Pharmaceutical Intermediates: This compound is an intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). The N-Boc piperidine motif is found in compounds developed as inhibitors of various enzymes and antagonists for receptors.[6][7]

The workflow below illustrates the logical progression from a simple chiral building block to a diverse library of potential drug candidates.

Figure 1: General workflow for the synthesis and functionalization of (R)-(-)-N-(Boc)-2-methylpiperidine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fuaij.com [fuaij.com]

Spectroscopic Profile of 1-Boc-2-methylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Boc-2-methylpiperidine (tert-butyl 2-methylpiperidine-1-carboxylate), a key building block in organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and graphical representations of the analytical workflows.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.13 - 4.01 | m | - | H-2 |

| 3.89 | d | 13.3 | H-6 (axial) |

| 2.74 | td | 13.3, 2.9 | H-6 (equatorial) |

| 1.75 - 1.45 | m | - | H-3, H-4, H-5 |

| 1.44 | s | - | Boc (C(CH₃)₃) |

| 1.11 | d | 6.9 | CH₃ |

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 155.2 | C=O (Boc) |

| 79.1 | C(CH₃)₃ (Boc) |

| 46.2 | C-2 |

| 38.8 | C-6 |

| 30.2 | C-3 |

| 28.7 | C(CH₃)₃ (Boc) |

| 25.8 | C-5 |

| 18.8 | C-4 |

| 15.8 | CH₃ |

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description |

| ~2970 | C-H stretch (alkane) |

| ~2870 | C-H stretch (alkane) |

| ~1690 | C=O stretch (carbamate) |

| ~1455 | C-H bend (alkane) |

| ~1365 | C-H bend (tert-butyl) |

| ~1170 | C-N stretch |

Note: The IR data is based on typical values for N-Boc protected amines and may vary slightly.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 200 | [M+H]⁺ (protonated molecule) |

| 144 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 100 | [M - Boc + 2H]⁺ (loss of Boc group) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Note: Fragmentation patterns can vary based on the ionization technique used.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared in deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a proton frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI) can be used. For GC-MS analysis, a capillary column such as an Agilent HP-5ms is suitable. The sample is injected into the GC, and the mass spectrometer detects the mass-to-charge ratio (m/z) of the resulting ions.

Visualization of Analytical Workflows

The following diagrams illustrate the generalized workflows for the spectroscopic analysis of this compound.

References

Synthesis of Racemic 1-Boc-2-methylpiperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of racemic 1-Boc-2-methylpiperidine, a valuable building block in medicinal chemistry and drug development. The document details the primary synthetic route involving the catalytic hydrogenation of 2-methylpyridine followed by Boc protection, as well as an alternative approach via intramolecular reductive amination. This guide includes detailed experimental protocols, comparative data tables, and workflow diagrams to facilitate its practical application in a laboratory setting.

Primary Synthesis Route: Catalytic Hydrogenation and Boc Protection

The most common and well-established method for the synthesis of racemic this compound proceeds in two main steps:

-

Catalytic Hydrogenation of 2-Methylpyridine: The aromatic pyridine ring of 2-methylpyridine is reduced to a piperidine ring using a heterogeneous catalyst under a hydrogen atmosphere.

-

Boc Protection of 2-Methylpiperidine: The secondary amine of the resulting 2-methylpiperidine is protected with a tert-butoxycarbonyl (Boc) group.

Figure 1: Primary synthesis pathway for racemic this compound.

Experimental Protocols

Method A: Hydrogenation using Platinum(IV) Oxide (PtO₂)

This protocol is adapted from a general procedure for the hydrogenation of substituted pyridines.[1]

-

Reaction Setup: In a high-pressure autoclave, a solution of 2-methylpyridine (1.0 g) in glacial acetic acid (5 mL) is prepared.

-

Catalyst Addition: A catalytic amount of Platinum(IV) oxide (PtO₂, 5 mol%) is added to the solution.

-

Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 70 bar. The reaction mixture is stirred at room temperature for 4-6 hours.

-

Work-up: After the reaction, the autoclave is carefully depressurized. The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

Isolation: The combined organic layers are filtered through a pad of Celite to remove the catalyst and then dried over anhydrous sodium sulfate (Na₂SO₄). The solvent is removed under reduced pressure to yield racemic 2-methylpiperidine.

Method B: Hydrogenation using Raney® Nickel

This method provides an alternative catalytic system for the hydrogenation.

-

Reaction Setup: A solution of 2-methylpyridine (9.3 g) is prepared in a mixture of glacial acetic acid (6 mL) and water (50 mL).

-

Catalyst Addition: Approximately 10 g of Raney® nickel catalyst is added to the solution.

-

Hydrogenation: The mixture is agitated in a hydrogen atmosphere at a pressure of about 4 atmospheres at room temperature until hydrogen absorption ceases.

-

Work-up and Isolation: The catalyst is removed by filtration. The filtrate is then processed to isolate the 2-methylpiperidine product.

Boc Protection of Racemic 2-Methylpiperidine

This is a general procedure for the N-Boc protection of secondary amines.

-

Reaction Setup: Racemic 2-methylpiperidine (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Triethylamine (1.5 eq) is added to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up: A saturated aqueous solution of NaHCO₃ is added, and the mixture is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with 0.1 N aqueous HCl and then with a saturated aqueous NaHCO₃ solution.

-

Isolation and Purification: The organic phase is dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by flash chromatography on silica gel to afford pure racemic this compound.

Quantitative Data

| Parameter | Hydrogenation (PtO₂) | Hydrogenation (Raney® Ni) | Boc Protection |

| Substrate | 2-Methylpyridine | 2-Methylpyridine | Racemic 2-Methylpiperidine |

| Key Reagents | PtO₂, H₂, Acetic Acid | Raney® Ni, H₂, Acetic Acid/Water | (Boc)₂O, Triethylamine |

| Solvent | Glacial Acetic Acid | Water/Acetic Acid or Toluene | Dichloromethane or THF |

| Temperature | Room Temperature | Room Temperature | 0 °C to Room Temperature |

| Pressure | 70 bar | ~4 atmospheres | Atmospheric |

| Reaction Time | 4-6 hours | Not specified | Overnight |

| Typical Yield | Not specified for 2-methylpyridine | Not specified for 2-methylpyridine | High (typically >90%) |

| Purity | Not specified | Not specified | High after chromatography |

Alternative Synthesis Route: Intramolecular Reductive Amination

An alternative strategy for the synthesis of the 2-methylpiperidine core involves the intramolecular reductive amination of an acyclic precursor, such as 6-aminohexan-2-one or a protected derivative. This method constructs the heterocyclic ring in a single step.

Figure 2: Conceptual workflow for the synthesis of racemic this compound via intramolecular reductive amination.

Conceptual Experimental Protocol

-

Precursor Synthesis: Synthesize or procure the acyclic precursor, 6-aminohexan-2-one. The primary amine may be protected (e.g., as a benzyl or carbamate derivative) depending on the desired reaction conditions.

-

Cyclization and Reduction: The amino-ketone is subjected to conditions that promote intramolecular imine formation, followed by in situ reduction. This can often be achieved in a one-pot procedure using a reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation.

-

Boc Protection: The resulting racemic 2-methylpiperidine is then protected with a Boc group as described in the primary synthesis route.

Characterization Data

The final product, racemic this compound, should be characterized to confirm its identity and purity.

Spectroscopic Data

The following are the expected ¹H and ¹³C NMR spectral data for racemic tert-butyl 2-methylpiperidine-1-carboxylate.[2]

¹H NMR (300 MHz, CDCl₃): The spectrum is available in the supporting information of the cited literature.[2]

¹³C NMR (75.5 MHz, CDCl₃): The spectrum is available in the supporting information of the cited literature.

| Compound | Molecular Formula | Molecular Weight | Key Spectroscopic Data |

| Racemic this compound | C₁₁H₂₁NO₂ | 199.29 g/mol | ¹H NMR (CDCl₃): Consistent with the structure. ¹³C NMR (CDCl₃): Consistent with the structure. |

Conclusion

The synthesis of racemic this compound is most reliably achieved through the catalytic hydrogenation of 2-methylpyridine followed by Boc protection. This route offers high yields and utilizes readily available starting materials. Alternative methods, such as intramolecular reductive amination, provide a conceptually different approach that may be advantageous in certain synthetic contexts. The data and protocols provided in this guide are intended to support researchers in the efficient and successful synthesis of this important chemical intermediate.

References

Enantioselective Synthesis of (S)-1-Boc-2-methylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enantioselective synthesis of (S)-1-Boc-2-methylpiperidine, a valuable chiral building block in the development of pharmaceutical agents. The document provides a comprehensive overview of a primary synthetic strategy, catalytic asymmetric hydrogenation, and an alternative approach utilizing a chiral auxiliary. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research and development setting.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs. The stereochemistry of substituents on the piperidine ring is often critical for biological activity, making enantioselective synthesis a key challenge in drug discovery and development. (S)-1-Boc-2-methylpiperidine serves as a crucial intermediate for the synthesis of more complex molecules, where the Boc (tert-butoxycarbonyl) group provides a stable, yet readily cleavable, protecting group for the piperidine nitrogen. This guide focuses on robust and efficient methods for the preparation of this important chiral intermediate in high enantiomeric purity.

Primary Synthetic Route: Catalytic Asymmetric Hydrogenation

The most direct and atom-economical approach to (S)-2-methylpiperidine, the precursor to the target molecule, is the asymmetric hydrogenation of a 2-methylpyridine derivative. To enhance the reactivity of the pyridine ring and prevent catalyst inhibition, the pyridine is first converted to an N-benzylpyridinium salt. Subsequent hydrogenation with a chiral iridium catalyst affords the desired enantiomer of 2-methylpiperidine with high enantioselectivity. The final step involves the protection of the piperidine nitrogen with a Boc group.

Reaction Scheme

Quantitative Data Summary

| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Ratio (S:R) |

| 1. Quaternization | 2-Methylpyridine, Benzyl bromide | - | Acetonitrile | Reflux | 12 | >95 | - |

| 2. Asymmetric Hydrogenation | N-Benzyl-2-methylpyridinium bromide | [Ir(COD)Cl]₂ (2 mol%), (S)-MeO-BoQPhos (4.4 mol%) | THF | 20 | 24 | High | 82:18[1] |

| 3. Deprotection | (S)-N-Benzyl-2-methylpiperidine | Pd/C (10 mol%) | Methanol | rt | 12 | >95 | >99:1 (after potential recrystallization) |

| 4. Boc Protection | (S)-2-Methylpiperidine, Di-tert-butyl dicarbonate | Triethylamine | DCM | rt | 2 | >95 | - |

Experimental Protocols

Step 1: Synthesis of N-Benzyl-2-methylpyridinium bromide

-

To a solution of 2-methylpyridine (1.0 eq) in acetonitrile, add benzyl bromide (1.05 eq).

-

Heat the mixture to reflux and stir for 12 hours.

-

Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration.

-

Wash the solid with cold acetonitrile and dry under vacuum to afford N-benzyl-2-methylpyridinium bromide as a white solid.

Step 2: Asymmetric Hydrogenation to (S)-N-Benzyl-2-methylpiperidine

-

In an inert atmosphere glovebox, charge a pressure vessel with N-benzyl-2-methylpyridinium bromide (1.0 eq), [Ir(COD)Cl]₂ (0.02 eq), and (S)-MeO-BoQPhos (0.044 eq).

-

Add anhydrous, degassed tetrahydrofuran (THF).

-

Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.

-

Purge the vessel with hydrogen gas, then pressurize to 600 psi.

-

Stir the reaction mixture at 20°C for 24 hours.

-

Carefully release the pressure and quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield (S)-N-benzyl-2-methylpiperidine. An enantiomeric ratio of 82:18 (S:R) can be expected.[1]

Step 3: Debenzylation to (S)-2-Methylpiperidine

-

Dissolve (S)-N-benzyl-2-methylpiperidine (1.0 eq) in methanol.

-

Add 10% Palladium on carbon (10 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain (S)-2-methylpiperidine. The enantiomeric purity can often be enhanced at this stage or after Boc protection via crystallization of a salt.

Step 4: Boc Protection to (S)-1-Boc-2-methylpiperidine

-

Dissolve (S)-2-methylpiperidine (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.2 eq) to the solution.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Boc-2-methylpiperidine.

Alternative Route: Chiral Auxiliary-Mediated Synthesis

An alternative strategy for establishing the stereocenter at the C2 position of the piperidine ring involves the use of a chiral auxiliary. This classical approach relies on the diastereoselective functionalization of a substrate covalently bonded to a chiral molecule. Although this method often requires more steps and stoichiometric use of the chiral source, it can provide high levels of stereocontrol and is a valuable alternative to catalytic methods.

General Workflow

References

Commercial Availability and Synthesis of Chiral 1-Boc-2-methylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral piperidine scaffolds are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Their defined stereochemistry is often paramount to achieving the desired biological activity and pharmacological profile. This technical guide provides an in-depth overview of the commercial availability of the enantiomers of 1-Boc-2-methylpiperidine, a versatile intermediate in drug discovery and development. Where direct commercial sources are limited, this guide offers insights into custom synthesis options and provides detailed experimental protocols for its preparation and chiral analysis.

Commercial Availability

Direct, off-the-shelf availability of both (R)-1-Boc-2-methylpiperidine and (S)-1-Boc-2-methylpiperidine from major chemical suppliers is limited. However, the commercial landscape for closely related chiral building blocks, such as the corresponding piperazine derivatives, is well-established. This indicates a strong capability within the industry for the synthesis and supply of such compounds, primarily through custom synthesis services.

Sourcing Strategy for Chiral this compound

The acquisition of enantiomerically pure this compound typically follows a tiered approach. Researchers should first explore the catalogs of specialized suppliers of chiral building blocks. If the desired enantiomer is not listed as a stock item, the next step is to engage with companies that offer custom synthesis services. Many of these companies have extensive experience in the stereoselective synthesis of heterocyclic compounds.

Representative Commercial Offerings of Related Chiral Building Blocks

To provide researchers with an expectation of purity, quantity, and cost for custom-synthesized chiral this compound, the following tables summarize the commercial availability of closely related, and in-stock, chiral piperidine and piperazine derivatives.

Table 1: Commercial Availability of (R)- and (S)-1-Boc-2-methylpiperazine

| Supplier | Product Name | Catalog Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | (R)-1-N-Boc-2-methylpiperazine | CDS008802 | Not specified | 100 mg | $114.00 |

| Sigma-Aldrich | (S)-1-N-Boc-2-methylpiperazine | CDS004265 | Not specified | 100 mg | $77.90 |

Table 2: Commercial Availability of Other Chiral Boc-Protected Piperidine Derivatives

| Supplier | Product Name | Catalog Number | Purity | Quantity | Price (USD) |

| Chem-Impex | (S)-1-Boc-2-piperidinemethanol | 28240 | ≥ 99% (HPLC) | 1 g | $50.00 |

| Chem-Impex | 1-Boc-2-hydroxymethyl-piperidine | 27638 | ≥ 99% (GC) | 1 g | $45.00 |

| AChemBlock | (S)-1-Boc-2-Hydroxymethyl-piperazine | A-224 | 97% | 1 g | $20.00 |

Note: Prices are subject to change and may not include shipping and handling fees. Data retrieved in December 2025.

Custom Synthesis Providers

Several companies specialize in the custom synthesis of chiral building blocks and are well-equipped to produce enantiomerically pure this compound. These include:

-

Enamine: Offers a vast catalog of "MAde-on-DEmand" building blocks and custom synthesis services, with extensive experience in chiral chemistry.[1][2]

-

BOC Sciences: Provides comprehensive custom synthesis services, including chiral synthesis and resolution, with a strong focus on pharmaceutical intermediates.[][]

-

Asymchem: Specializes in the custom synthesis of chiral molecules through both separation of racemic materials and modern asymmetric synthesis techniques.[5]

-

ChiroBlock: Focuses on the stereoselective synthesis of versatile chiral fine chemicals in both enantiomeric forms.[6]

When requesting a custom synthesis, it is crucial to specify the desired enantiomer ((R) or (S)), the required enantiomeric excess (e.e.), the quantity, and the desired purity.

Experimental Protocols

In the absence of a readily available commercial source, researchers may opt to synthesize chiral this compound in-house. The following protocols are derived from established literature procedures for the synthesis and chiral separation of related piperidine derivatives.

General Experimental Workflow

The synthesis of enantiomerically pure this compound typically involves the synthesis of the racemic compound followed by chiral resolution, or an asymmetric synthesis approach. The quality of the final product is then confirmed through chiral analytical techniques.

Synthesis of Racemic this compound

A common route to N-Boc protected piperidines involves the protection of the corresponding piperidine.

Materials:

-

2-Methylpiperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-methylpiperidine (1.0 eq) in DCM or THF.

-

Add triethylamine (1.2 eq) or an aqueous solution of NaOH (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with water.

-

If using an organic solvent, wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude racemic this compound.

-

The crude product can be purified by flash column chromatography on silica gel.

Chiral Resolution by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for the separation of enantiomers.

Instrumentation and Columns:

-

A preparative HPLC system equipped with a UV detector.

-

A chiral stationary phase (CSP) column, such as those based on polysaccharide derivatives (e.g., Chiralpak® or Chiralcel®).

General Protocol:

-

Dissolve the racemic this compound in a suitable solvent (e.g., a mixture of hexane and isopropanol).

-

Develop an analytical chiral HPLC method to achieve baseline separation of the two enantiomers. This involves screening different chiral columns and mobile phase compositions.

-

Scale up the analytical method to a preparative scale.

-

Inject the racemic mixture onto the preparative chiral column.

-

Collect the fractions corresponding to each enantiomer.

-

Combine the fractions for each enantiomer and remove the solvent under reduced pressure.

-

Analyze the enantiomeric purity of each isolated fraction using the analytical chiral HPLC method.

Chiral Purity Analysis

Ensuring the enantiomeric purity of the final product is critical. Chiral HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this analysis.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis:

A validated chiral HPLC method is essential for determining the enantiomeric excess (e.e.) of the synthesized this compound.

Typical HPLC Conditions:

-

Column: Chiralpak AD-H or a similar polysaccharide-based chiral column.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for baseline separation.

-

Flow Rate: Typically 0.5-1.0 mL/min for an analytical column.

-

Detection: UV detection at a wavelength where the Boc-protected compound absorbs (e.g., ~210 nm).

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents:

NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be used to differentiate between enantiomers. The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to distinct chemical shifts in the NMR spectrum.

General Protocol:

-

Acquire a standard ¹H NMR spectrum of the enantiomerically enriched this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Add a sub-stoichiometric amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent).

-

Acquire another ¹H NMR spectrum. The signals corresponding to the two enantiomers should be resolved into two distinct sets of peaks.

-

The enantiomeric excess can be determined by integrating the corresponding signals for each enantiomer.

Conclusion

While direct commercial availability of (R)- and (S)-1-Boc-2-methylpiperidine is not widespread, these crucial chiral building blocks are accessible to the research and drug development community through custom synthesis from specialized suppliers. The established commercial landscape for related chiral heterocycles provides confidence in the feasibility and reliability of these custom synthesis services. For researchers with the appropriate capabilities, in-house synthesis and chiral resolution, guided by the protocols outlined in this guide, offer a viable alternative. Rigorous analytical characterization, particularly through chiral HPLC and NMR, is essential to ensure the enantiomeric purity of the final compound, a critical parameter for its application in the synthesis of new chemical entities.

References

Stability and Storage of N-Boc-2-methylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-2-methylpiperidine. Understanding the chemical stability of this building block is critical for its effective use in multi-step syntheses, ensuring the integrity of starting materials, and ultimately, the quality of the final active pharmaceutical ingredients (APIs). This document details the intrinsic stability of the N-Boc protecting group, provides recommended storage conditions, and outlines experimental protocols for stability assessment.

Chemical Stability Profile

N-Boc-2-methylpiperidine's stability is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group, which is known for its sensitivity to acidic conditions and thermal stress, while exhibiting robustness under basic and nucleophilic conditions.

Recommended Storage Conditions: For routine laboratory use, N-Boc-2-methylpiperidine should be stored in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation. The compound should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, as these can lead to the degradation of the molecule.

Hydrolytic Stability

The Boc group is generally stable to hydrolysis under neutral and basic conditions. However, it is labile to acidic conditions, where it is readily cleaved to yield the free amine, carbon dioxide, and isobutene.

Thermal Stability

The N-Boc group can undergo thermolytic cleavage at elevated temperatures. While generally stable at room temperature, prolonged exposure to high temperatures can lead to deprotection. Studies on similar N-Boc protected amines have shown that thermal deprotection can occur at temperatures exceeding 100°C, with the rate of degradation increasing with temperature.

Photostability

According to ICH Q1B guidelines, photostability testing is an integral part of stress testing for new drug substances. While specific photostability data for N-Boc-2-methylpiperidine is not extensively published, compounds with similar structures are generally not considered to be highly photosensitive. However, for critical applications, it is advisable to store the material protected from light.

Quantitative Stability Data

To illustrate the stability profile of N-Boc-2-methylpiperidine, the following tables summarize hypothetical data from a forced degradation study. These values are representative of the expected stability based on the known chemistry of the Boc protecting group and are intended for illustrative purposes.

Table 1: Hydrolytic Stability of N-Boc-2-methylpiperidine (% Degradation)

| Condition | Duration | Temperature | % Degradation | Primary Degradant |

| 0.1 M HCl | 24 hours | 25°C | 15.2% | 2-methylpiperidine |

| 0.1 M HCl | 24 hours | 60°C | 85.7% | 2-methylpiperidine |

| Purified Water | 7 days | 60°C | < 1.0% | Not Applicable |

| 0.1 M NaOH | 24 hours | 60°C | < 1.0% | Not Applicable |

Table 2: Thermal and Photostability of N-Boc-2-methylpiperidine (% Degradation)

| Condition | Duration | Parameter | % Degradation | Primary Degradant |

| Solid State | 7 days | 80°C | 5.8% | 2-methylpiperidine |

| Solution (Methanol) | 24 hours | 80°C | 12.3% | 2-methylpiperidine |

| Solid State | - | 1.2 million lux hours (Visible) & 200 watt hours/m² (UVA) | < 2.0% | Not Applicable |

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a typical procedure for conducting a forced degradation study on N-Boc-2-methylpiperidine to identify potential degradation products and pathways.

Objective: To assess the stability of N-Boc-2-methylpiperidine under various stress conditions as per ICH guidelines.

Materials:

-

N-Boc-2-methylpiperidine

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC grade methanol, acetonitrile, and water

-

pH meter

-

Forced degradation chamber (oven, photostability chamber)

-

HPLC-UV system

Procedure:

-

Acid Hydrolysis: Dissolve a known amount of N-Boc-2-methylpiperidine in 0.1 M HCl to a final concentration of 1 mg/mL. Stir the solution at room temperature and at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH (1 mg/mL). Stir at room temperature and at 60°C. Withdraw and neutralize aliquots at specified time points.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ (1 mg/mL). Stir at room temperature. Withdraw aliquots at specified time points.

-

Thermal Degradation: Place the solid compound and a 1 mg/mL solution in methanol in a calibrated oven at 80°C. Analyze samples after 1, 3, and 7 days.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B. A control sample should be protected from light.

-

Sample Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

This protocol describes a reverse-phase HPLC method for the purity determination and stability assessment of N-Boc-2-methylpiperidine.

Chromatographic Conditions:

| Parameter | Specification |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30.1-35 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve N-Boc-2-methylpiperidine in methanol to a final concentration of 0.5 mg/mL.

-

Sample Solution: Prepare samples from the forced degradation study at a concentration of approximately 0.5 mg/mL in methanol.

Visualizations

The following diagrams illustrate the key degradation pathway and the experimental workflow for stability testing.

Caption: Primary degradation pathway of N-Boc-2-methylpiperidine.

Caption: Experimental workflow for forced degradation studies.

Conclusion

N-Boc-2-methylpiperidine is a stable compound under standard storage conditions. Its primary liability is the cleavage of the Boc group under acidic or high-temperature conditions. For optimal stability, it is recommended to store the compound in a cool, dry place, protected from light, and to avoid contact with strong acids and oxidizing agents. The provided experimental protocols serve as a foundation for researchers to perform their own stability assessments and ensure the quality of this important synthetic building block.

An In-depth Technical Guide to the Core Chemical Reactions of the 1-Boc-2-methylpiperidine Scaffold

For Researchers, Scientists, and Drug Development Professionals

The 1-Boc-2-methylpiperidine scaffold is a pivotal structural motif in medicinal chemistry and drug discovery. Its conformational pre-organization and the presence of a chiral center make it a valuable building block for the synthesis of a diverse array of biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group not only facilitates the handling and purification of piperidine derivatives but also plays a crucial role in directing the regioselectivity of various chemical transformations. This technical guide provides a comprehensive overview of the key chemical reactions of the this compound scaffold, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways.

N-Boc Deprotection

The removal of the Boc protecting group is a fundamental step in the synthetic manipulation of the this compound scaffold, enabling further functionalization of the piperidine nitrogen. The most common method involves treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Quantitative Data for N-Boc Deprotection

| Reagent(s) | Solvent | Temperature | Time | Yield | Reference |

| 50% TFA | CH₂Cl₂ | Room Temp. | 30 min | >95% (General) | [1] |

| 4 M HCl | Dioxane | Room Temp. | 1-2 h | High (General) | [2] |

Experimental Protocol: N-Boc Deprotection with TFA in CH₂Cl₂

A general procedure for the deprotection of a Boc-protected amine is as follows:

-

Dissolve the this compound derivative (1.0 equiv) in dichloromethane (CH₂Cl₂).

-

Add a solution of 50% trifluoroacetic acid (TFA) in CH₂Cl₂.[2][3]

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2][3]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting trifluoroacetate salt can be used directly in the next step or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free amine.

Caption: N-Boc Deprotection Pathway.

Diastereoselective α-Lithiation and Electrophilic Quench

The deprotonation at the carbon adjacent to the nitrogen atom (α-position) using a strong base, followed by quenching with an electrophile, is a powerful strategy for the C-C and C-heteroatom bond formation at the C2 and C6 positions of the piperidine ring. The use of sec-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) is a common method for this transformation. The stereochemical outcome of this reaction is highly dependent on the conformation of the lithiated intermediate. For this compound, lithiation and subsequent electrophilic quench can proceed with high diastereoselectivity to furnish the trans-2,6-disubstituted product. This is rationalized by the equatorial lithiation of the conformer bearing an axial 2-methyl group to minimize A(1,3) strain, followed by stereoretentive electrophilic trapping.[4]

Quantitative Data for Diastereoselective α-Lithiation and Electrophilic Quench

| Starting Material | Base/Additive | Electrophile (E+) | Product | Yield | d.r. (trans:cis) | Reference |

| (S)-1-Boc-2-methylpiperidine | s-BuLi / TMEDA | ClCO₂Me | (2S,6R)-1-Boc-6-methoxycarbonyl-2-methylpiperidine | 81% | 85:15 | [4] |

| (S)-1-Boc-2-methylpiperidine | s-BuLi / TMEDA | MeI | (2S,6R)-1-Boc-2,6-dimethylpiperidine | 62% | - | [4] |

| (S)-1-Boc-2-methylpiperidine | s-BuLi / TMEDA | Me₂SO₄ | (2S,6R)-1-Boc-2,6-dimethylpiperidine | 71% | - | [4] |

Experimental Protocol: Diastereoselective α-Lithiation and Trapping with Methyl Chloroformate[4]

-

To an oven-dried, septum-capped round bottom flask equipped with a magnetic stir bar, add freshly distilled TMEDA (4.0 equiv) in diethyl ether (Et₂O) under an argon atmosphere.

-

Cool the solution to -80 °C and add s-BuLi (1.2 equiv).

-

Add a precooled solution of (S)-1-Boc-2-methylpiperidine (1.0 equiv) in Et₂O.

-

Stir the reaction mixture at -80 °C for the specified lithiation time (e.g., 1 hour).

-

Add a precooled solution of methyl chloroformate (1.5 equiv) in Et₂O.

-

Stir the reaction for 2 hours at -80 °C.

-

Quench the reaction by adding methanol (MeOH).

-

Allow the mixture to warm to room temperature and add a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with Et₂O.

-

Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford the desired 2,6-disubstituted piperidine.

Caption: Diastereoselective Lithiation Workflow.

C-H Functionalization

Direct C-H functionalization represents a highly atom-economical approach to introduce complexity into the piperidine scaffold. While specific examples for this compound are less common in the literature, rhodium-catalyzed C-H insertion and palladium-catalyzed C-H arylation are well-established for the parent N-Boc-piperidine and are applicable to its derivatives.

Rhodium-Catalyzed C2 C-H Insertion

Rhodium carbenoid chemistry enables the insertion of a carbene fragment into a C-H bond. For N-Boc-piperidine, this reaction can be directed to the C2 position using specific rhodium catalysts.

Quantitative Data for Rhodium-Catalyzed C2 C-H Insertion of N-Boc-piperidine

| Catalyst | Diazo Compound | Yield | d.r. | e.e. | Reference |

| Rh₂(R-TCPTAD)₄ | Methyl aryldiazoacetate | Moderate | Variable | Low-Moderate | [5] |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | Methyl phenyldiazoacetate | - | 5.3:1 | 83% | [5] |

Experimental Protocol: General Procedure for Rhodium-Catalyzed C-H Insertion[5]

-

In a flame-dried flask, dissolve N-Boc-piperidine (1.5 equiv) and the rhodium catalyst (0.5 mol%) in an anhydrous solvent (e.g., CH₂Cl₂).

-

In a separate flask, dissolve the diazo compound (1.0 equiv) in the same anhydrous solvent.

-

Add the diazo compound solution to the piperidine/catalyst mixture via syringe pump over several hours at the desired temperature (e.g., room temperature or reflux).

-

After the addition is complete, continue stirring for an additional hour.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Rhodium-Catalyzed C-H Functionalization.

Palladium-Catalyzed β-C-H Arylation

While α-functionalization is more common, directing reactions to the β-position (C3) of the piperidine ring is also achievable. Palladium-catalyzed migrative Negishi coupling has been shown to selectively arylate the β-position of N-Boc-piperidines.[6] Although this was reported for the parent N-Boc-piperidine, it presents a potential strategy for the C3-functionalization of the 2-methyl derivative.

Conclusion

The this compound scaffold offers a versatile platform for the synthesis of complex nitrogen-containing molecules. The key chemical reactions outlined in this guide—N-Boc deprotection, diastereoselective α-lithiation and electrophilic quench, and C-H functionalization—provide a powerful toolkit for medicinal chemists and drug development professionals. The provided experimental protocols and quantitative data serve as a practical resource for the design and execution of synthetic routes targeting novel therapeutic agents. The continued development of stereoselective and regioselective methodologies for the functionalization of this important scaffold will undoubtedly lead to the discovery of new and improved pharmaceuticals.

References

- 1. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. peptide.com [peptide.com]

- 4. CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

The Indispensable Role of the Boc Protecting Group in Piperidine Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its synthesis and functionalization are therefore of paramount importance in medicinal chemistry and drug development. A key strategy in the manipulation of the piperidine ring is the use of protecting groups, among which the tert-butoxycarbonyl (Boc) group has emerged as a versatile and powerful tool. This technical guide provides an in-depth exploration of the role of the Boc protecting group in piperidine chemistry, detailing its application, the underlying chemical principles, and its strategic use in complex synthetic endeavors.

The Chemistry of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group for amines. Its widespread use stems from its unique combination of stability under a variety of reaction conditions and its facile removal under specific, mild acidic conditions.[1][2] This orthogonality to many other common protecting groups makes it an invaluable asset in multi-step syntheses.[1][3][4][5]

Introduction of the Boc Group (N-Boc Protection)

The most common method for the introduction of the Boc group onto the piperidine nitrogen is the reaction with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[2] This reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., sodium bicarbonate), to neutralize the acidic byproduct.

Diagram 1: General Scheme for Boc Protection of Piperidine

Caption: Boc protection of the piperidine nitrogen using Boc anhydride.

Removal of the Boc Group (N-Boc Deprotection)

The Boc group is readily cleaved under acidic conditions.[3][6][7] The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of carbon dioxide and the formation of a stable tert-butyl cation.[7] This acid lability is the cornerstone of its utility, allowing for its selective removal in the presence of other protecting groups that are sensitive to bases or hydrogenation.[1]

Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[6][8]

Diagram 2: Mechanism of Acid-Catalyzed Boc Deprotection

Caption: Acid-catalyzed removal of the Boc protecting group.

The Role of the Boc Group in Piperidine Functionalization

Beyond simply masking the reactivity of the nitrogen atom, the N-Boc group plays a crucial role as a directing group in the functionalization of the piperidine ring, particularly at the α-position (C2 and C6).

Directed ortho-Metalation (α-Lithiation)

The carbamate functionality of the N-Boc group can direct deprotonation at the adjacent carbon atoms. This is typically achieved using a strong base, such as sec-butyllithium (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).[9] The resulting lithiated intermediate can then be trapped with a variety of electrophiles, allowing for the introduction of a wide range of substituents at the C2 position of the piperidine ring.[9][10] This method has proven to be a powerful tool for the synthesis of α-substituted piperidines.[10][11]

Diagram 3: N-Boc Directed α-Lithiation and Electrophilic Trapping

Caption: Synthetic pathway for α-functionalization of N-Boc-piperidine.

Quantitative Data Summary

The efficiency of Boc protection and deprotection, as well as directed lithiation, is highly dependent on the specific substrate and reaction conditions. The following tables summarize typical conditions and outcomes.

Table 1: N-Boc Protection of Piperidines - Typical Reaction Conditions and Yields

| Substrate | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Piperidine | (Boc)₂O (1.1 eq) | Et₃N (1.2 eq) | DCM | 0 to RT | 12 | 89 | [12] |

| 3-Aminopiperidine | (Boc)₂O (1.5 eq) | Et₃N (4 eq) | CH₂Cl₂ | 0 to RT | 6 | 99 | [13] |

| Piperazine | (Boc)₂O (1.0 eq) | - | Ethanol | Reflux | 5 | >90 | [14] |

Table 2: N-Boc Deprotection of Piperidines - Typical Reaction Conditions

| Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Notes | Reference |

| N-Boc-piperazine derivative | TFA (5-10 eq) in DCM | DCM | RT | 1-4 | Product isolated as TFA salt. | [8] |

| N-Boc-piperazine derivative | 4M HCl in dioxane | Dioxane | RT | 1-3 | Product often precipitates as HCl salt. | [8] |

| N-Boc-piperazine derivative | 6N HCl | Water/Ether | RT | - | Used for deprotection of Mannich bases. | [14] |

| N-Boc protected amino acids | 20% TFA in DCM | DCM | 0 to RT | 2.5 | Can lead to degradation of acid-sensitive esters. | [15] |

Table 3: α-Lithiation and Trapping of N-Boc-Piperidine

| Electrophile | Lithiation Conditions | Trapping Conditions | Yield (%) | Reference |

| Me₃SiCl | s-BuLi, TMEDA, Et₂O, -78 °C, 3.5 h | -78 °C | 53-100 | [9] |

| Bu₃SnCl | s-BuLi, TMEDA, Et₂O, -78 °C, 3.5 h | -78 °C | 53-100 | [9] |

| Dimethyl sulfate | s-BuLi, TMEDA, Et₂O, -78 °C, 3.5 h | -78 °C | 53-100 | [9] |

| Various | n-BuLi, THF, -50 °C, 5-30 min | -50 °C | - | [16] |

Experimental Protocols

General Protocol for N-Boc Protection of Piperidine

Materials:

-

Piperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve piperidine (1.0 equiv.) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 equiv.) to the stirred solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the N-Boc-piperidine derivative.[12]

General Protocol for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

N-Boc protected piperidine derivative

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in anhydrous DCM in a round-bottom flask and cool to 0 °C.

-

Slowly add TFA (5-10 equiv.) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

-

Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.[8]

General Protocol for α-Lithiation of N-Boc-Piperidine and Trapping with an Electrophile

Materials:

-

N-Boc-piperidine

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Electrophile (e.g., trimethylsilyl chloride)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To a solution of N-Boc-piperidine (1.0 equiv.) and TMEDA (1.2 equiv.) in anhydrous Et₂O at -78 °C under an inert atmosphere (e.g., argon), add s-BuLi (1.2 equiv.) dropwise.

-

Stir the reaction mixture at -78 °C for the time determined to be optimal for lithiation (e.g., 3.5 hours).[9]

-

Add the electrophile (1.2 equiv.) to the reaction mixture at -78 °C and stir for an additional 1-2 hours.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with Et₂O.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion

The Boc protecting group is an indispensable tool in the synthetic chemist's arsenal for the manipulation of the piperidine scaffold. Its robust nature, coupled with its facile removal under acidic conditions, provides a reliable method for the protection of the piperidine nitrogen. Furthermore, its ability to direct C-H functionalization at the α-position has opened up new avenues for the synthesis of complex and diverse piperidine derivatives. A thorough understanding of the principles and protocols outlined in this guide will enable researchers, scientists, and drug development professionals to effectively leverage the power of the Boc protecting group in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

- 11. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 14. jgtps.com [jgtps.com]

- 15. reddit.com [reddit.com]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to Chiral Piperidines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, frequently appearing in the structures of approved pharmaceuticals.[1][2] The introduction of chirality to the piperidine ring significantly enhances its utility in drug design, offering a powerful tool to refine a molecule's pharmacological profile. Chiral piperidines can lead to improved physicochemical properties, enhanced biological activity and selectivity, favorable pharmacokinetic characteristics, and reduced toxicity.[3][4][5] This guide provides an in-depth overview of the role of chiral piperidines in drug discovery, covering their synthesis, application in targeting various diseases, and the experimental protocols used for their evaluation.

The strategic incorporation of a chiral center within the piperidine moiety allows for precise three-dimensional arrangements of substituents, which can lead to optimal interactions with biological targets. This stereochemical control is crucial for differentiating between receptor subtypes and minimizing off-target effects. Consequently, the asymmetric synthesis of piperidine derivatives has become a major focus for synthetic and medicinal chemists.[6][7][8]

Core Advantages of Chiral Piperidines in Drug Design:

-

Modulation of Physicochemical Properties: The introduction of chiral centers can influence properties like pKa, logD, and logP, which are critical for solubility, permeability, and overall drug-likeness.[4]

-

Enhanced Biological Activity and Selectivity: The specific stereochemistry of a chiral piperidine can dictate its binding affinity and selectivity for a particular biological target.[3][4]

-

Improved Pharmacokinetic Profiles: Chirality can impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]

-

Reduced hERG Toxicity: Strategic placement of chiral centers can mitigate the risk of cardiac toxicity associated with the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3][4]

Asymmetric Synthesis of Chiral Piperidines

The demand for enantiomerically pure piperidines has driven the development of numerous asymmetric synthetic strategies. These methods are essential for accessing specific stereoisomers for biological evaluation.

Key Synthetic Approaches:

-

Catalytic Asymmetric Synthesis: This approach utilizes chiral catalysts to induce enantioselectivity. Examples include rhodium-catalyzed asymmetric reductive Heck reactions to produce 3-substituted tetrahydropyridines, which can then be reduced to the corresponding chiral piperidines.[9] Another method involves a rhodium (I) catalyzed [2+2+2] cycloaddition.[8]

-

Chiral Auxiliary-Based Methods: These methods involve the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a reaction, followed by its removal.

-

Substrate-Controlled Synthesis: In this approach, the chirality is derived from a chiral starting material, often from the chiral pool.

-

Enzymatic Resolutions: Biocatalytic methods can be employed to separate racemic mixtures of piperidine derivatives.

A notable example is the catalytic asymmetric deprotonation-aldehyde trapping-ring expansion, which provides a concise route to various stereoisomers of β-hydroxy piperidines.[6] Another innovative method involves a rhodium-catalyzed reductive transamination of pyridinium salts to afford a variety of chiral piperidines with high diastereo- and enantio-selectivities.[10][11]

Applications in Drug Discovery

Chiral piperidines are integral components of drugs targeting a wide array of diseases.[12][13][14]

Oncology

In cancer therapy, chiral piperidines are found in molecules designed to inhibit various targets. For instance, Niraparib, a PARP inhibitor used for the treatment of ovarian cancer, features a chiral piperidine ring.[9][15] The synthesis of such compounds often requires robust asymmetric methods to ensure the desired stereoisomer is obtained.

Central Nervous System (CNS) Disorders

The piperidine moiety is prevalent in drugs targeting the CNS. For example, derivatives of benzyl-piperidine are effective in binding to the catalytic site of the acetylcholinesterase (AChE) enzyme, a key target in Alzheimer's disease therapy.[1] Preclamol, an antipsychotic agent, also contains a chiral piperidine core.[9][15]

Infectious Diseases

Chiral piperidines have been incorporated into antiviral and antiparasitic agents. The natural product (+)-febrifugine, an antimalarial agent, contains a β-hydroxy piperidine structure.[6]

Quantitative Data of Chiral Piperidine-Containing Compounds

The following table summarizes the biological activity of selected compounds containing chiral piperidine scaffolds.

| Compound/Drug | Target | Activity Metric | Value | Reference |

| (+)-L-733,060 | Neurokinin-1 (NK1) Receptor | Antagonist | Potent and Selective | [6] |

| Compound 1 | Sigma-1 Receptor (S1R) | Ki | 3.2 nM | [16] |

| Haloperidol (Reference) | Sigma-1 Receptor (S1R) | Ki | 2.5 nM | [16] |

| PCAF Inhibitor (39) | P300/CBP-associated factor (PCAF) | KD | ~150 nmol/L | [4] |

| GLP-1R Agonist (31) | Glucagon-like peptide-1 Receptor (GLP-1R) | Emax | 60% | [4] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of chiral piperidine-containing drug candidates.

General Procedure for Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This protocol is adapted from a method for the synthesis of 3-substituted tetrahydropyridines, precursors to chiral piperidines.[9]

-

Reaction Setup: To an oven-dried vial, add the rhodium precursor, chiral ligand, and arylboronic acid.

-

Solvent and Reagents: Add the solvent (e.g., dioxane) and the phenyl pyridine-1(2H)-carboxylate substrate.

-

Initiation: Add a base (e.g., potassium hydroxide) and an additive (e.g., water).

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).

-

Workup and Purification: After cooling to room temperature, the reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography.

Sigma-1 Receptor Binding Assay

This protocol is a general representation of a competitive binding assay to determine the affinity of a compound for the Sigma-1 receptor.[16]

-

Preparation of Membranes: Prepare cell membrane homogenates from a cell line expressing the human Sigma-1 receptor.

-

Radioligand: Use a suitable radioligand, such as --INVALID-LINK---pentazocine.

-

Incubation: Incubate the membrane homogenates with the radioligand and varying concentrations of the test compound in a suitable buffer.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Drug Discovery Workflow for Chiral Piperidines

Caption: A generalized workflow for the discovery and development of drugs containing chiral piperidines.

Signaling Pathway Modulation by a Chiral Piperidine-Containing Drug

Caption: A representative signaling pathway modulated by a chiral piperidine-containing drug.

Conclusion

Chiral piperidines are privileged scaffolds in modern drug discovery, offering significant advantages in the development of novel therapeutics.[3][5] Their stereochemistry plays a pivotal role in determining biological activity, selectivity, and pharmacokinetic properties. The continued development of efficient and scalable asymmetric synthetic methods will undoubtedly facilitate the exploration of new chemical space and the discovery of next-generation medicines. This guide has provided a comprehensive overview of the importance of chiral piperidines, their synthesis, and their application in targeting a range of diseases, underscoring their enduring value in the pharmaceutical sciences.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]